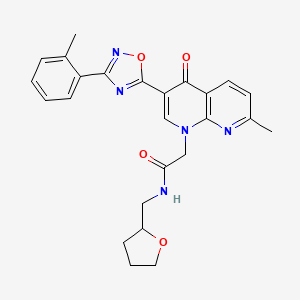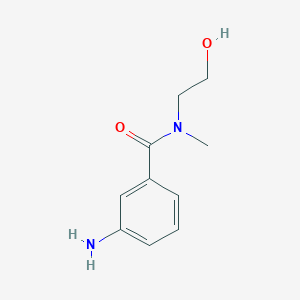
1-(3,4-Dimethoxyphenyl)-3-(3-phenylprop-2-ynyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethoxyphenyl)-3-(3-phenylprop-2-ynyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea group attached to a 3,4-dimethoxyphenyl ring and a 3-phenylprop-2-ynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethoxyphenyl)-3-(3-phenylprop-2-ynyl)urea can be synthesized through a multi-step process involving the following key steps:
Formation of 3,4-Dimethoxyaniline: This can be achieved by the methylation of 3,4-dihydroxyaniline using dimethyl sulfate or methyl iodide in the presence of a base.
Synthesis of 3-Phenylprop-2-yn-1-amine: This can be prepared by the reaction of phenylacetylene with ammonia or an amine in the presence of a catalyst such as palladium or copper.
Coupling Reaction: The final step involves the coupling of 3,4-dimethoxyaniline with 3-phenylprop-2-yn-1-amine in the presence of a coupling agent such as carbonyldiimidazole or triphosgene to form this compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
1-(3,4-Dimethoxyphenyl)-3-(3-phenylprop-2-ynyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using reagents such as halogens or nucleophiles.
Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions to form corresponding amines and carbon dioxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Major Products:
Oxidation: Corresponding oxidized derivatives.
Reduction: Reduced derivatives with hydrogenated bonds.
Substitution: Substituted derivatives with new functional groups.
Hydrolysis: Corresponding amines and carbon dioxide.
Applications De Recherche Scientifique
1-(3,4-Dimethoxyphenyl)-3-(3-phenylprop-2-ynyl)urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of novel polymers or materials with unique properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Industrial Applications: Use as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(3-phenylprop-2-ynyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(3,4-Dimethoxyphenyl)-3-(3-phenylprop-2-ynyl)urea can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)-3-phenylurea: Lacks the prop-2-ynyl group, which may affect its reactivity and biological activity.
1-(3,4-Dimethoxyphenyl)-3-(3-phenylpropyl)urea: Contains a saturated propyl group instead of the prop-2-ynyl group, which may influence its chemical properties and applications.
The uniqueness of this compound lies in the presence of both the 3,4-dimethoxyphenyl and 3-phenylprop-2-ynyl groups, which confer specific chemical and biological properties that may not be present in other similar compounds.
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(3-phenylprop-2-ynyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-22-16-11-10-15(13-17(16)23-2)20-18(21)19-12-6-9-14-7-4-3-5-8-14/h3-5,7-8,10-11,13H,12H2,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOBZJVLCURRGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NCC#CC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid](/img/new.no-structure.jpg)
![N-[2-[(5-Ethyl-1-methylpyrazol-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2980343.png)
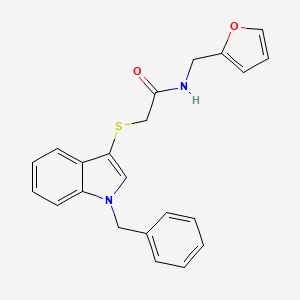
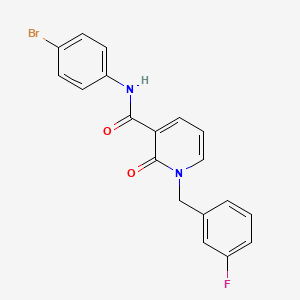

![N-(benzo[d]thiazol-6-yl)-3,4-dimethylbenzamide](/img/structure/B2980352.png)

![methyl 8-chloro-2-oxo-4-{[(thiophen-2-yl)methyl]amino}-1,2-dihydroquinoline-3-carboxylate](/img/structure/B2980354.png)
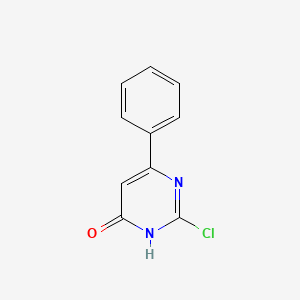
![2-((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine](/img/structure/B2980359.png)
![7-[(tert-Butoxy)carbonyl]-7-azaspiro[3.5]nonane-1-carboxylic acid](/img/structure/B2980360.png)
